6-Bromobenzofuran

概述

描述

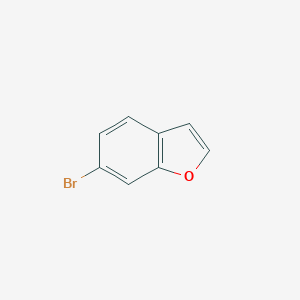

6-Bromobenzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The bromine atom is substituted at the sixth position of the benzofuran ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran typically involves the bromination of 2-phenol followed by cyclization. One common method includes the bromination of 2-phenol to form 2-bromo-phenol, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported .

化学反应分析

Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key reaction pathways:

-

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80°C to form 6-arylbenzofurans. Yields range from 72–89% depending on substituent electronic effects .

| Substrate | Catalyst System | Temperature | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 100°C | 89 |

-

Buchwald-Hartwig Amination:

Reacts with secondary amines (e.g., morpholine) using Pd(OAc)₂/Xantphos to introduce amino groups. Typical yields: 68–78% .

Cyclization Reactions

The benzofuran scaffold participates in annulation reactions to construct polycyclic systems.

Notable examples:

-

Rhodium-Catalyzed C–H Activation:

Reacts with alkynes under [Cp*RhCl₂]₂ catalysis to form benzo furo[2,3-b]pyridines. Key steps include C–H bond activation and alkyne insertion : -

Palladium-Mediated Carbonylation:

Forms benzofuran-2-carboxylic acid derivatives using Mo(CO)₆ as a CO source under Pd-free conditions .

Oxidation and Reduction

The benzofuran core exhibits redox activity under controlled conditions.

Oxidation:

-

Epoxidation: Reacts with m-CPBA (meta-chloroperbenzoic acid) to form unstable epoxide intermediates.

-

Ring-Opening Oxidation: Treatment with RuO₄ in acidic media cleaves the furan ring to yield diketone derivatives.

Reduction:

-

Catalytic Hydrogenation: Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the furan ring to tetrahydrobenzofuran (40–55% yield).

Functionalization via Directed C–H Activation

The bromine atom directs regioselective C–H functionalization at the 3-position:

| Reaction Type | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Alkynylation | CuI, Pd(OAc)₂ | 3-Alkynyl-6-bromobenzofuran | 75 |

| Sulfonation | SO₃H-Benzenesulfonyl chloride | 3-Sulfonyl derivative | 68 |

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 250°C, limiting high-temperature applications.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance NAS reaction rates by 3–5× compared to THF.

科学研究应用

Chemical Properties and Structure

Chemical Formula: C₈H₅BrO

Molecular Weight: 197.03 g/mol

IUPAC Name: 6-bromo-1-benzofuran

CAS Number: 128851-73-0

This compound consists of a fused benzene and furan ring with a bromine atom at the sixth position, which influences its reactivity and biological activity.

Chemistry

6-Bromobenzofuran serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

- Synthesis Methods:

- Bromination of 2-phenol followed by cyclization.

- Use of catalysts like copper iodide to enhance yield in industrial production.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research.

- Antimicrobial Properties:

- Exhibits activity against various pathogens, including bacteria and fungi.

- Anticancer Potential:

- Recent studies indicate that bromobenzofuran derivatives have shown promising results against cancer cell lines, particularly HepG2 liver cancer cells, with IC50 values indicating strong cytotoxic effects.

| Activity Type | Target Organism/Cell Line | IC50/Cell Viability (%) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Not specified | |

| Antifungal | Various fungi | Not specified | |

| Anticancer | HepG2 (liver cancer) | 10.41 - 12.72 | |

| Antimycobacterial | M. tuberculosis | MIC < 0.60 μM |

Medicine

This compound has potential therapeutic applications due to its ability to interact with biological targets.

- Mechanism of Action:

- It primarily interacts with the enzyme Escherichia coli DsbA (EcDsbA), crucial for the proper folding of virulence factors in Gram-negative bacteria. Inhibition of this enzyme could disrupt bacterial pathogenicity.

Case Study: Anticancer Activity

A study investigated the anticancer efficacy of bromobenzofuran derivatives against HepG2 cells. The derivatives displayed significant cytotoxicity, with IC50 values indicating potent activity against liver cancer cells. Structural modifications around the benzofuran moiety were crucial for enhancing activity against cancer targets.

Structure-Activity Relationship (SAR)

The SAR indicates that modifications at specific positions can enhance biological efficacy:

- Substituents on the benzene ring can be tailored to improve binding affinity for target enzymes or increase cytotoxicity against cancer cells.

- For instance, compounds with modifications at the acetic acid side chain exhibited improved binding affinities compared to unmodified derivatives.

作用机制

The mechanism of action of 6-Bromobenzofuran involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the thiol-disulfide oxidoreductase enzyme DsbA in Escherichia coli, which is critical for the correct folding of virulence factors in pathogenic bacteria. This inhibition can potentially be developed into anti-virulence compounds . Additionally, benzofuran derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities .

相似化合物的比较

Benzofuran: The parent compound without the bromine substitution.

6-Chlorobenzofuran: Similar structure with a chlorine atom instead of bromine.

6-Iodobenzofuran: Similar structure with an iodine atom instead of bromine.

Uniqueness of 6-Bromobenzofuran: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s biological activity compared to its non-halogenated counterparts .

生物活性

6-Bromobenzofuran, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C₈H₅BrO

- Molecular Weight: 197.03 g/mol

- IUPAC Name: 6-bromo-1-benzofuran

- CAS Number: 128851-73-0

This compound features a fused benzene and furan ring structure with a bromine atom at the sixth position, which influences its biological activity.

Target Enzymes:

this compound primarily interacts with the enzyme Escherichia coli DsbA (EcDsbA), which is crucial for the proper folding of virulence factors in Gram-negative bacteria. The compound binds to a hydrophobic groove adjacent to the catalytic disulfide bond of EcDsbA, potentially inhibiting its activity and disrupting bacterial pathogenicity .

Biochemical Pathways:

By inhibiting EcDsbA, this compound may interfere with the correct folding of proteins necessary for bacterial virulence. This mechanism suggests potential applications in developing antibacterial agents targeting pathogenic bacteria.

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing promising results in inhibiting their growth .

Anticancer Potential:

Recent studies have highlighted the anticancer properties of bromobenzofuran derivatives. For instance, bromobenzofuran-oxadiazole hybrids demonstrated excellent binding affinities with cancer targets such as EGFR, PI3K, and mTOR, leading to reduced cell viability in HepG2 liver cancer cells . The most effective derivatives showed cell viabilities as low as 10.41% against HepG2 cells, indicating strong cytotoxic effects .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

A study investigated the anticancer efficacy of bromobenzofuran derivatives against HepG2 cells. The derivatives displayed significant cytotoxicity with IC50 values indicating potent activity against liver cancer cells. The structural modifications around the benzofuran moiety were crucial for enhancing activity against cancer targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications at specific positions can enhance its biological efficacy. For example, substituents on the benzene ring can be tailored to improve binding affinity for target enzymes like EcDsbA or increase cytotoxicity against cancer cells .

属性

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?

A1: Research indicates that this compound derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in inhibiting EcDsbA?

A2: Studies exploring modifications to the this compound scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent this compound-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。